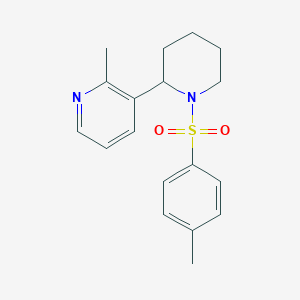
2-Methyl-3-(1-tosylpiperidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-3-(1-トシルピペリジン-2-イル)ピリジンは、ピペリジン誘導体のクラスに属する化合物です。ピペリジンは、1つの窒素原子と5つの炭素原子を含む6員環状ヘテロ環です。 ピペリジン部分を含む化合物は、さまざまな薬物や天然物中に存在するため、製薬業界において重要です 。ピペリジン環にトシル基を付加すると、化合物の安定性と反応性が向上し、有機合成における貴重な中間体になります。
2. 製法
合成経路と反応条件
2-メチル-3-(1-トシルピペリジン-2-イル)ピリジンの合成は、通常、以下の手順を伴います。
ピペリジン環の形成: ピペリジン環は、適切な前駆体を用いた環化反応によって合成することができます。
トシル基の導入: トシル基は、ピペリジン誘導体をピリジンまたはトリエチルアミンなどの塩基の存在下でトシルクロリドと反応させることで導入されます。この反応は通常室温で行われ、トシル化ピペリジン誘導体の生成をもたらします。
工業的製造方法
2-メチル-3-(1-トシルピペリジン-2-イル)ピリジンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 連続フロー合成法は、その効率性、安全性、および廃棄物の発生量の削減により好まれます 。自動反応器とハイスループットスクリーニング技術の使用により、生産プロセスのスケーラビリティがさらに向上します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1-tosylpiperidin-2-yl)pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the piperidine derivative with tosyl chloride in the presence of a base such as pyridine or triethylamine. This reaction typically occurs at room temperature and results in the formation of the tosylated piperidine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods are preferred due to their efficiency, safety, and reduced waste production . The use of automated reactors and high-throughput screening techniques further enhances the scalability of the production process.
化学反応の分析
反応の種類
2-メチル-3-(1-トシルピペリジン-2-イル)ピリジンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化して、対応するN-酸化物またはその他の酸化誘導体にすることができます。
還元: 還元反応は、パラジウム炭素などの水素化触媒を用いて、ピリジン環またはトシル基を還元することができます。
置換: 求核置換反応は、トシル基で起こり、アミンやチオールなどの求核剤がトシル基を置換します。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、およびその他の強力な酸化剤。
還元: パラジウム炭素、水素ガス、およびその他の水素化触媒。
置換: アミン、チオール、およびその他の求核試薬などの求核剤。
生成される主要な生成物
酸化: N-酸化物およびその他の酸化誘導体。
還元: 還元されたピリジンまたはピペリジン誘導体。
置換: さまざまな官能基を持つ置換されたピペリジン誘導体。
科学的研究の応用
2-メチル-3-(1-トシルピペリジン-2-イル)ピリジンは、科学研究においていくつかの応用があります。
化学: これは、複雑な有機分子や医薬品の合成における中間体として役立ちます.
生物学: この化合物は、天然物との構造的類似性から、生物学的経路や相互作用の研究に使用されます。
医学: この化合物を含むピペリジン誘導体は、特定の酵素や受容体の阻害剤として作用するなど、その潜在的な治療効果について調査されています.
作用機序
2-メチル-3-(1-トシルピペリジン-2-イル)ピリジンの作用機序は、特定の分子標的との相互作用を伴います。トシル基は、化合物の酵素や受容体への結合能力を高め、それらの活性を調節します。 ピペリジン環は、構造的安定性を提供し、化合物が細胞に侵入するのを促進します .
類似化合物との比較
類似化合物
独自性
2-メチル-3-(1-トシルピペリジン-2-イル)ピリジンは、トシル基の存在により、その反応性と安定性が向上しており、独特です。これは、有機合成における貴重な中間体であり、医薬品開発の候補となり得ます。
生物活性
2-Methyl-3-(1-tosylpiperidin-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic potential, particularly in the context of anti-malarial and anti-cancer activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Tosyl Group : The tosyl group is introduced to the piperidine moiety to enhance solubility and biological activity.
- Pyridine Substitution : The methyl group is introduced at the 2-position of the pyridine ring, which is crucial for its biological activity.
The overall yield and purity of synthesized compounds are critical for evaluating their biological properties.
Anti-Malarial Activity
Research indicates that derivatives of this compound exhibit significant anti-malarial properties. For instance, related compounds have shown effective inhibition of Plasmodium falciparum at low micromolar concentrations, with IC50 values comparable to established anti-malarial drugs like sulfadoxine .
Table 1: Anti-Malarial Activity of Related Compounds
| Compound Name | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 2.1 | >10 |
| Compound B | 3.2 | >10 |
| Sulfadoxine | 1.0 | - |
The selectivity index indicates low toxicity to mammalian cells, suggesting a favorable therapeutic window for these compounds .
Anti-Cancer Activity
The compound has also been evaluated for its anti-cancer properties. Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds with similar structural motifs have been shown to interfere with cancer cell signaling pathways, leading to apoptosis in various cancer cell lines .
Case Study: Inhibition of Cancer Cell Lines
In a study focusing on a series of piperidine derivatives, several compounds demonstrated notable cytotoxicity against human cancer cell lines, with EC50 values ranging from 5 to 15 µM. The mechanism of action was linked to the induction of oxidative stress and disruption of mitochondrial function .
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
- Interference with Cellular Signaling : The presence of the tosyl group may enhance binding affinity to target proteins involved in signal transduction pathways.
特性
分子式 |
C18H22N2O2S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
2-methyl-3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C18H22N2O2S/c1-14-8-10-16(11-9-14)23(21,22)20-13-4-3-7-18(20)17-6-5-12-19-15(17)2/h5-6,8-12,18H,3-4,7,13H2,1-2H3 |
InChIキー |
GSBFABYYJRLJGM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















